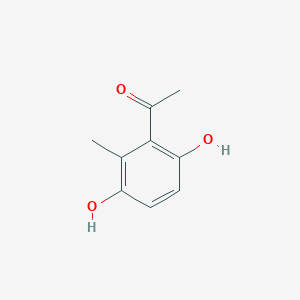
1-(3,6-Dihydroxy-2-methylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,6-Dihydroxy-2-methylphenyl)ethanone, also known as acetovanillone, is a natural compound found in various plants, including vanilla beans. It has gained attention in the scientific community due to its potential therapeutic properties and its ability to act as a precursor for the synthesis of other compounds.
作用机制
Acetovanillone exerts its therapeutic effects through various mechanisms of action, including scavenging free radicals, inhibiting enzymes involved in the formation of AGEs, inducing apoptosis in cancer cells, and disrupting bacterial cell membranes.
生化和生理效应
Acetovanillone has been shown to have various biochemical and physiological effects, such as reducing oxidative stress, lowering blood glucose levels, and inhibiting the growth of pathogenic bacteria. It has also been reported to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
Acetovanillone has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, its low solubility in water and limited stability may pose challenges for its use in certain experiments.
未来方向
There are several future directions for research on 1-(3,6-Dihydroxy-2-methylphenyl)ethanonene. One area of interest is the development of novel synthetic routes to improve the yield and purity of 1-(3,6-Dihydroxy-2-methylphenyl)ethanonene. Another area of research is the investigation of its potential as a natural preservative in food and cosmetic products. Furthermore, the development of 1-(3,6-Dihydroxy-2-methylphenyl)ethanonene-based drugs for the treatment of various diseases, such as diabetes and cancer, is an exciting area of research.
合成方法
Acetovanillone can be synthesized through the oxidation of 3,4-dimethoxytoluene using various oxidizing agents, such as manganese dioxide, potassium permanganate, or chromium trioxide. The yield of 1-(3,6-Dihydroxy-2-methylphenyl)ethanonene can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
科学研究应用
Acetovanillone has been studied for its potential therapeutic properties, including its antioxidant, antimicrobial, and anticancer activities. It has also been investigated for its ability to inhibit the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of various chronic diseases, such as diabetes, Alzheimer's disease, and cardiovascular disease.
属性
CAS 编号 |
176177-16-5 |
|---|---|
产品名称 |
1-(3,6-Dihydroxy-2-methylphenyl)ethanone |
分子式 |
C9H10O3 |
分子量 |
166.17 g/mol |
IUPAC 名称 |
1-(3,6-dihydroxy-2-methylphenyl)ethanone |
InChI |
InChI=1S/C9H10O3/c1-5-7(11)3-4-8(12)9(5)6(2)10/h3-4,11-12H,1-2H3 |
InChI 键 |
VWYLDCOIBCMQPH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C(=O)C)O)O |
规范 SMILES |
CC1=C(C=CC(=C1C(=O)C)O)O |
同义词 |
Ethanone, 1-(3,6-dihydroxy-2-methylphenyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI)](/img/structure/B71040.png)


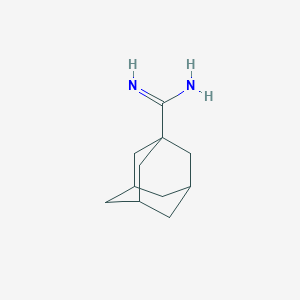

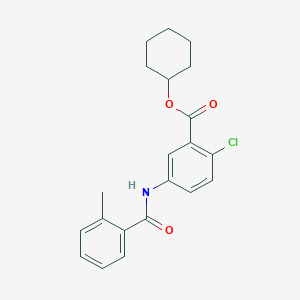
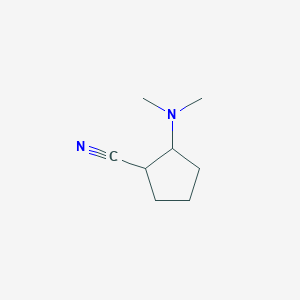
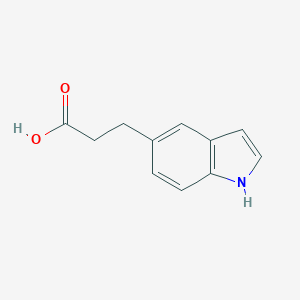
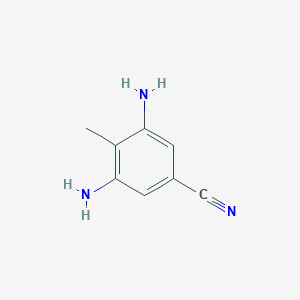
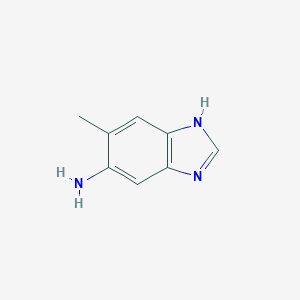
![1H-Imidazo[4,5-C]pyridine-4,6-diamine](/img/structure/B71065.png)
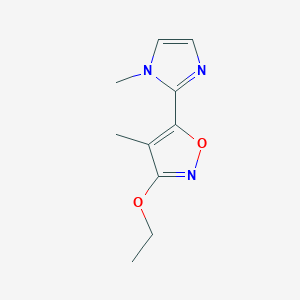
![7-Methyl-6,7-dihydrothieno[2,3-c]pyridine](/img/structure/B71073.png)